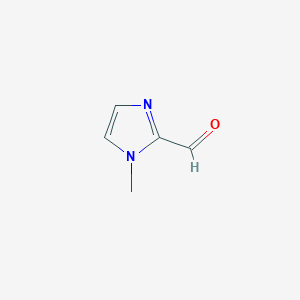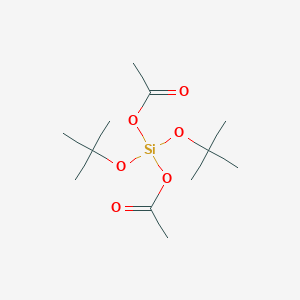
Di-tert-butoxydiacetoxysilane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of silicon compounds related to Di-tert-butoxydiacetoxysilane involves innovative methods, including condensation reactions utilizing dicyclohexylcarbodiimide (DCC) as a dehydrating reagent in solvents like DMSO or DMF. This approach is exemplified in the synthesis of hexasilsesquioxanes bearing bulky substituents, demonstrating the versatility and efficiency of modern synthetic techniques in organosilicon chemistry (Unno et al., 1996).
Molecular Structure Analysis
The molecular structure of silicon-based compounds, such as Di-tert-butoxydiacetoxysilane, often features unique geometries and bonding patterns. For instance, studies on related compounds have revealed structures with folded four-membered ring skeletons and significant bond lengths, providing insights into the steric and electronic influences of tert-butyl groups on silicon centers (Lee et al., 2003).
Chemical Reactions and Properties
Di-tert-butoxydiacetoxysilane participates in a range of chemical reactions, reflecting its reactivity and functional versatility. The compound's tert-butyl groups influence its reactivity, as seen in the synthesis and reactivity of tert-butoxychloromethylphenylsilane, where tert-butanol reacts with dichloromethylphenylsilane in the presence of a hydrogen chloride acceptor, leading to various polyfunctional silanes (Soldatenko & Lazareva, 2020).
Physical Properties Analysis
The physical properties of Di-tert-butoxydiacetoxysilane, such as boiling points, melting points, and solubility, are crucial for its application in material science and synthesis. These properties are determined by the compound's molecular structure, particularly the influence of the tert-butyl and acetoxy groups on its physical behavior.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the formation of derivatives, are essential aspects of Di-tert-butoxydiacetoxysilane's utility in chemical synthesis. For example, the reaction of tert-butoxy radicals with phenols, comparing with the reactions of carbonyl triplets, showcases the radical's efficiency in yielding corresponding phenoxy radicals, highlighting the compound's potential in organic synthesis (Das et al., 1981).
Wissenschaftliche Forschungsanwendungen
Use in Radical-Based Reduction Processes : Polysilanes similar to Di-tert-butoxydiacetoxysilane have been used as radical-based reducing agents for organic halides, showing effectiveness comparable to other group 14 hydrides in reduction processes (Chatgilialoglu et al., 1997).
Formation of Molecular Complexes : The reaction of compounds related to Di-tert-butoxydiacetoxysilane with GeCl2.dioxane leads to the formation of complex molecular structures, such as trans-1,2-dichloro-1,2,3,4-tetrakis[di-tert-butyl(methyl)silyl]-3Delta-1,2,3,4-disiladigermetene, representing the first cyclotetrametallene containing two different heavier group 14 elements in a four-membered ring (Lee et al., 2003).
Synthesis of tert-Butyl Substituted Disiloxanes : Di-tert-butoxydiacetoxysilane is involved in the synthesis of tert-butyl substituted disiloxanes, with high efficiency and reliability demonstrated in the process (Zhao Hu, 2014).
Methylation of Carbon Centers : In pharmaceutical research, di-tert-butoxydiacetoxysilane-related compounds serve as oxidants and methyl sources in methylation of carbon centers adjacent to nitrogen or aryl rings. This process optimizes small-molecule properties in drug development (Vasilopoulos et al., 2021).
Measurement of Vapor Pressure in Metalorganic Vapor Phase Epitaxy (MOVPE) : The vapor pressure of compounds like Di-tert-butoxydiacetoxysilane has been measured to aid in MOVPE processes, which are significant in semiconductor fabrication (Růžička et al., 2005).
Formation of Molecular Complexes with tert-Butanol : Studies on molecular complexes involving tert-butanol and similar compounds to Di-tert-butoxydiacetoxysilane provide insights into the behavior of these substances in various environments (Evangelisti & Caminati, 2011).
Cycloaddition Reactions : Compounds related to Di-tert-butoxydiacetoxysilane undergo addition and cycloaddition reactions, forming various complex molecules, which are significant in organic synthesis (Niesmann et al., 1996).
Reactions with Phenols : Research shows that tert-butoxy radicals generated in the decomposition of Di-tert-butoxydiacetoxysilane react efficiently with phenols to yield phenoxy radicals, useful in various chemical syntheses (Das et al., 1981).
Safety And Hazards
Di-tert-butoxydiacetoxysilane reacts with water and causes burns . Inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapors, and to wear protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
[acetyloxy-bis[(2-methylpropan-2-yl)oxy]silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6Si/c1-9(13)15-19(16-10(2)14,17-11(3,4)5)18-12(6,7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPARTXXEFXPWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](OC(=O)C)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065372 | |
| Record name | Acetic acid, dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellow liquid; [Strem Chemicals MSDS] | |
| Record name | Acetic acid, 1,1'-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-tert-butoxydiacetoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Di-tert-butoxydiacetoxysilane | |
CAS RN |
13170-23-5 | |
| Record name | Acetic acid, 1,1′-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13170-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butoxydiacetoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1,1'-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetoxydi-tert-butoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTOXYDIACETOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36B6TC1DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



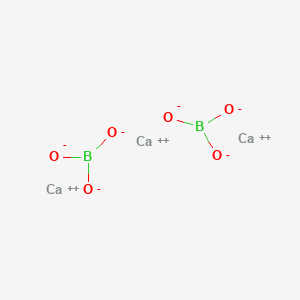
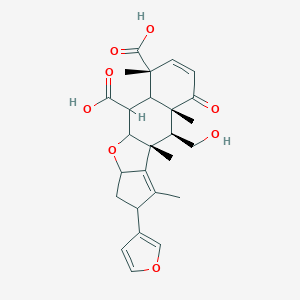
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
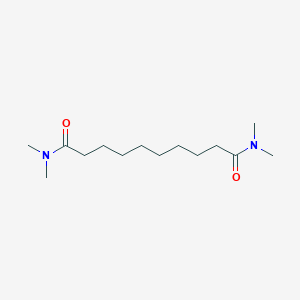
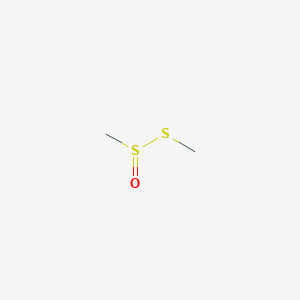
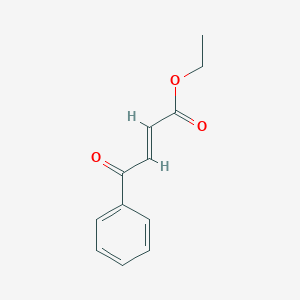
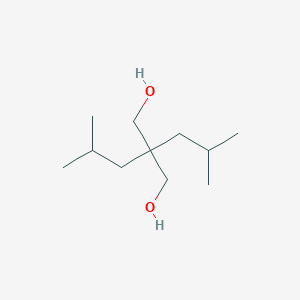
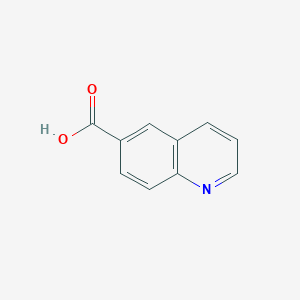
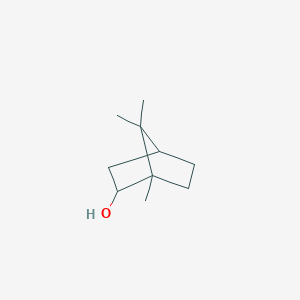
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)
